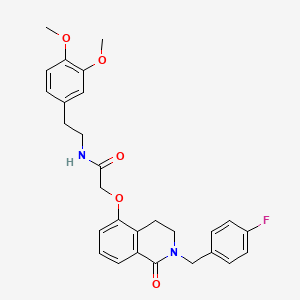

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with a 4-fluorobenzyl group at position 2 and an acetamide-linked 3,4-dimethoxyphenethyl moiety at position 3. The compound’s structure combines multiple pharmacophores:

- 4-Fluorobenzyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.

- 3,4-Dimethoxyphenethyl chain: The methoxy groups improve solubility compared to alkyl substituents, while the phenethyl linker adds conformational flexibility.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIPEFFIBIDXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H22FNO6

- Molecular Weight : 427.4 g/mol

- CAS Number : 1021024-35-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline (THIQ), which includes the core structure of this compound, exhibit notable antitumor properties. For instance, THIQ derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways including the inhibition of anti-apoptotic proteins and activation of caspases .

2. Antiviral Properties

Recent studies have demonstrated that THIQ derivatives possess antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43). These compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation .

3. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. THIQ derivatives have been studied for their effects on dopamine receptors, indicating possible applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

The mechanisms underlying the biological activities of this compound include:

- Dopamine Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication, suggesting a potential mechanism for its antiviral effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Comparison with Similar Compounds

Substituent Effects on Solubility

Halogen Substitutions

Scaffold Modifications

- Tetrahydroisoquinoline vs. Isoxazole-Sulfonamide: ’s isoxazole-sulfonamide core diverges significantly from the tetrahydroisoquinoline scaffold, suggesting distinct target profiles (e.g., enzymatic vs. receptor targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.